molecular formula C12H17N3O B2761542 N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine CAS No. 1645517-53-8

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine

Cat. No.: B2761542
CAS No.: 1645517-53-8
M. Wt: 219.288
InChI Key: LCDCZOOUKUUSSB-UHFFFAOYSA-N
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Description

“N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H17N3O. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Chemical Reactions Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p -TsCl, triethylamine in N -methyl-2-pyrrolidone gives the corresponding 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles through regioselcective cyclization processes .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 219.288. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • A study by Sharma, Kumar, and Pathak (2014) details the synthesis and characterization of carbazole derivatives similar in structure to N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine. These compounds were characterized using various spectroscopic methods, including UV, FT-IR, 1H-NMR, and MS spectral studies (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

  • The same study also evaluated the antibacterial, antifungal, and anticancer activities of these derivatives. Some compounds exhibited significant antibacterial and antifungal activities, and a few showed activity against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

Synthesis of Related Compounds

  • Research by Esanov et al. (2021) involved synthesizing 18β-H-Glycyrrhetic acid amides with structures related to this compound. These compounds were characterized using UV, IR, PMR, and 13C NMR spectroscopy, and mass spectrometry (Esanov et al., 2021).

Novel Synthesis Methods

  • Katritzky, Hitchings, and Zhao (1991) developed a method for the synthesis of pyrroles and dihydropyrroles using 1,3-dipolar cyclizations, which could be relevant for synthesizing compounds similar to this compound (Katritzky, Hitchings, & Zhao, 1991).

Mechanism of Formation

  • A study by Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, which could be relevant to the synthesis or modification of compounds like this compound (Nakajima & Ikada, 1995).

Mechanism of Action

While the specific mechanism of action for “N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine” is not mentioned in the search results, it’s known that many oxadiazole derivatives exhibit various biological activities. For instance, they can inhibit various enzymes and proteins that contribute to cancer cell proliferation .

Future Directions

The future directions for “N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine” and similar compounds could involve further exploration of their potential biological activities. Given the wide range of applications of oxadiazoles, these compounds could be utilized in high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Properties

IUPAC Name

N-[1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-8-13-9(2)12-14-11(15-16-12)10-6-4-5-7-10/h1,9-10,13H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCZOOUKUUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCC2)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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